Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
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Overview
Description
Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is a chemical compound that is part of a broader class of compounds with potential pharmacological properties. The compound's structure suggests it may be related to various pyridazine derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis methods and reactions of similar compounds can offer insights into its properties and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of dimethylaminomethylene intermediates with various nucleophiles. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride leads to the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate derivatives . Similarly, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles results in the formation of substituted pyrimidinecarboxylates . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR, IR, and X-ray diffraction. For example, the crystal structure of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate reveals a half-chair conformation of the thiazinane ring and the presence of intramolecular hydrogen bonding . These structural insights are crucial for understanding the reactivity and interaction of the compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyridazine derivatives can be quite varied. For instance, the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives involves multiple steps and results in compounds with different pharmacological activities . The regioselective synthesis of ethyl pyrazolecarboxylates from related precursors also demonstrates the versatility of these compounds in chemical transformations . These reactions could provide a framework for understanding the potential reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The crystal structure analysis of related compounds provides information on their solid-state conformation and potential intermolecular interactions . These properties are important for the compound's stability, solubility, and overall behavior in different environments, which are critical factors for their application in pharmaceuticals or other industries.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of imidazolone derivatives via a one-pot process involving Michael addition and cyclization reactions (Bezenšek et al., 2012). Similarly, its reactions with hydrazine monohydrochloride and arylhydrazines led to the regioselective synthesis of ethyl pyrazolecarboxylates (Hanzlowsky et al., 2003).
Preparation of Dihydropyrazolo and Pyridine Derivatives
It serves as a precursor for the preparation of substituted hexahydropyrazolo and pyridine derivatives. For instance, a study demonstrated its utility in preparing hexahydropyrazolo[4,3-d][1,2]diazepine-8-carboxylates with good to excellent yields (Bevk et al., 2007).
Synthesis of Pyrrole and Thiazine Derivatives
In the field of organic synthesis, it is also employed in the formation of pyrrole and thiazine derivatives. A study reported its transformation into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).
Development of Anticancer Compounds
Moreover, its derivatives have been investigated for their potential anticancer activities. For example, a study synthesized pyrazolo[3,4-d]pyrimidin-4-ones and tested them for antitumor activity, demonstrating significant inhibitory effects on certain cancer cell lines (Abdellatif et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(dimethylamino)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-21-15(20)14-12(17(2)3)10-13(19)18(16-14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGLGDVJCTUDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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